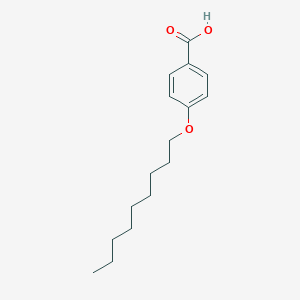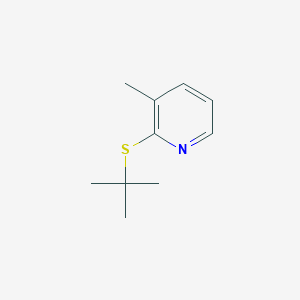
3-Picoline, 2-(tert-butylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Picoline, 2-(tert-butylthio)- is a chemical compound that belongs to the family of pyridines. It has been widely studied for its potential applications in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Picoline, 2-(tert-butylthio)- is not fully understood. However, it is believed to interact with various biological molecules such as proteins and enzymes, leading to changes in their function and activity. This interaction can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 3-Picoline, 2-(tert-butylthio)- can have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, leading to changes in cellular metabolism. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Picoline, 2-(tert-butylthio)- in lab experiments is its unique properties, which make it a valuable tool in various scientific research applications. However, one of the limitations is the potential toxicity of the compound, which can pose a risk to researchers working with it.
Orientations Futures
There are many future directions for the study of 3-Picoline, 2-(tert-butylthio)-. One possible direction is the development of new metal complexes using this compound as a ligand, which can have potential applications in catalysis and material science. Another direction is the further study of its anti-cancer properties, with the goal of developing new cancer treatments.
In conclusion, 3-Picoline, 2-(tert-butylthio)- is a promising compound with many potential applications in scientific research. Its unique properties make it a valuable tool in various fields, and its anti-cancer properties make it a potential candidate for the development of new cancer treatments. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of 3-Picoline, 2-(tert-butylthio)- involves the reaction of 3-picoline with tert-butylthiol in the presence of a catalyst. The reaction yields a yellowish liquid that can be purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-Picoline, 2-(tert-butylthio)- has been used in various scientific research applications. It has been studied as a potential ligand for metal complexes, which can be used in catalysis and material science. It has also been studied for its anti-cancer properties and has shown promising results in inhibiting the growth of cancer cells.
Propriétés
Numéro CAS |
18833-87-9 |
|---|---|
Nom du produit |
3-Picoline, 2-(tert-butylthio)- |
Formule moléculaire |
C10H15NS |
Poids moléculaire |
181.3 g/mol |
Nom IUPAC |
2-tert-butylsulfanyl-3-methylpyridine |
InChI |
InChI=1S/C10H15NS/c1-8-6-5-7-11-9(8)12-10(2,3)4/h5-7H,1-4H3 |
Clé InChI |
CPVCTMVHEUAOFT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)SC(C)(C)C |
SMILES canonique |
CC1=C(N=CC=C1)SC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




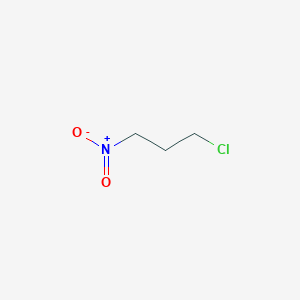
![4-Hydroxy-7-methylfuro[2,3-f]chromen-9-one](/img/structure/B101735.png)
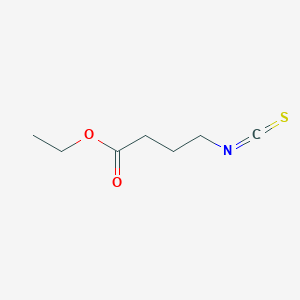

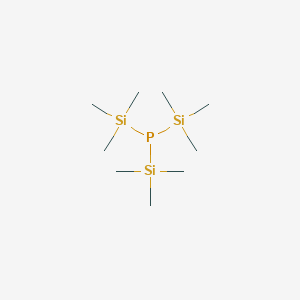
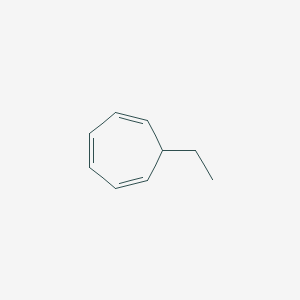

![[Chloro(diphenyl)-lambda4-selanyl]benzene](/img/structure/B101746.png)
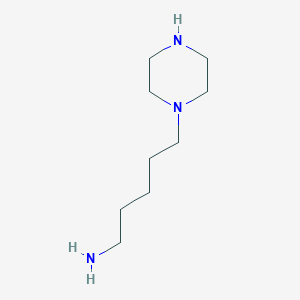
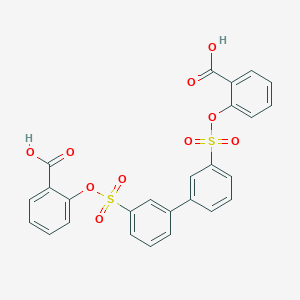
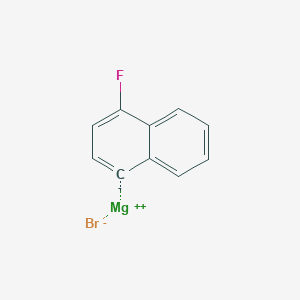
![Ethyl 4,5-dihydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B101753.png)
